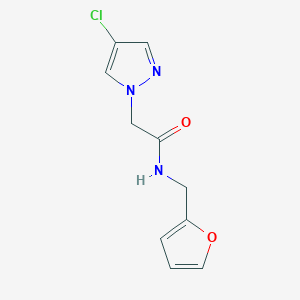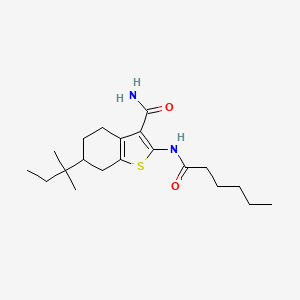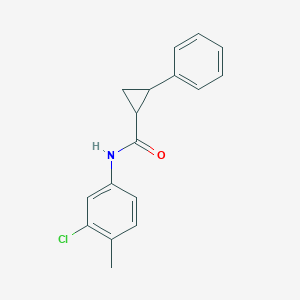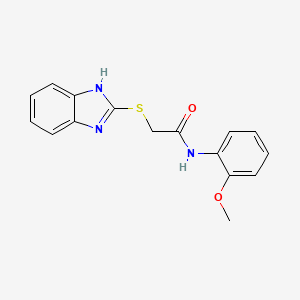
2-(4-chloro-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-1H-pyrazol-1-yl)-N~1~-(2-furylmethyl)acetamide is a heterocyclic compound that features both pyrazole and furan rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the chloro substituent on the pyrazole ring and the furylmethyl group on the acetamide moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-N~1~-(2-furylmethyl)acetamide typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, 4-chloro-1H-pyrazole can be prepared by reacting 4-chloroacetophenone with hydrazine hydrate under acidic conditions .
-
Introduction of the Furylmethyl Group: : The furylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the 4-chloro-1H-pyrazole with 2-furylmethylamine in the presence of a suitable base such as sodium hydride or potassium carbonate .
-
Acetamide Formation: : The final step involves the acylation of the intermediate product with acetic anhydride or acetyl chloride to form the acetamide derivative .
Industrial Production Methods
Industrial production of 2-(4-chloro-1H-pyrazol-1-yl)-N~1~-(2-furylmethyl)acetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dechlorinated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-1H-pyrazol-1-yl)-N~1~-(2-furylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-N~1~-(2-furylmethyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) and kinases, inhibiting their activity and leading to anti-inflammatory and anticancer effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-1H-pyrazol-1-yl)-N~1~-(2-thienylmethyl)acetamide: Similar structure but with a thienyl group instead of a furyl group.
2-(4-Bromo-1H-pyrazol-1-yl)-N~1~-(2-furylmethyl)acetamide: Similar structure but with a bromo substituent instead of a chloro substituent.
Uniqueness
2-(4-Chloro-1H-pyrazol-1-yl)-N~1~-(2-furylmethyl)acetamide is unique due to the combination of the chloro substituent on the pyrazole ring and the furylmethyl group on the acetamide moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H10ClN3O2 |
|---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
2-(4-chloropyrazol-1-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C10H10ClN3O2/c11-8-4-13-14(6-8)7-10(15)12-5-9-2-1-3-16-9/h1-4,6H,5,7H2,(H,12,15) |
InChI Key |
CROKBQOIISBVLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=C(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10890295.png)
![3-(Morpholin-4-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10890307.png)
![ethyl (2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoate](/img/structure/B10890315.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10890321.png)

![1-(Butan-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10890324.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10890329.png)

![N-cyclohexyl-1-ethyl-4-({[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B10890339.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10890345.png)
![2-[(Cyclopentylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10890350.png)
![3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10890354.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide](/img/structure/B10890358.png)
